molecular formula C22H24BrN5O2 B10879158 N'-[(3Z)-5-bromo-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-4-(dimethylamino)benzohydrazide

N'-[(3Z)-5-bromo-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-4-(dimethylamino)benzohydrazide

Cat. No.: B10879158
M. Wt: 470.4 g/mol
InChI Key: CZHQSJQCTNYSSJ-UHFFFAOYSA-N
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Description

N’-[(3Z)-5-bromo-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-4-(dimethylamino)benzohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated indole core, a pyrrolidinylmethyl group, and a dimethylaminobenzohydrazide moiety. Its intricate molecular architecture makes it a subject of interest for researchers exploring new chemical reactions, biological activities, and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-5-bromo-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-4-(dimethylamino)benzohydrazide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetic acid.

    Attachment of Pyrrolidinylmethyl Group: The brominated indole undergoes a nucleophilic substitution reaction with pyrrolidine and formaldehyde to introduce the pyrrolidinylmethyl group.

    Formation of Benzohydrazide Moiety: The final step involves the condensation of the intermediate with 4-(dimethylamino)benzohydrazide under reflux conditions in a suitable solvent like ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the indole core can be substituted with various nucleophiles, including amines, thiols, and alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of alcohols or amines depending on the site of reduction.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, the compound can be studied for its potential interactions with biological macromolecules. Its structural features suggest it could bind to proteins or nucleic acids, making it a candidate for drug discovery research.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. Its ability to undergo various chemical modifications makes it a versatile scaffold for designing new drugs, particularly those targeting cancer or infectious diseases.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as dyes, pigments, or polymers.

Mechanism of Action

The mechanism by which N’-[(3Z)-5-bromo-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-4-(dimethylamino)benzohydrazide exerts its effects depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The brominated indole core and the hydrazide moiety are likely involved in these interactions, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
  • N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide

Uniqueness

Compared to these similar compounds, N’-[(3Z)-5-bromo-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-4-(dimethylamino)benzohydrazide is unique due to the presence of the pyrrolidinylmethyl group and the dimethylaminobenzohydrazide moiety. These structural features may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development .

Properties

Molecular Formula

C22H24BrN5O2

Molecular Weight

470.4 g/mol

IUPAC Name

N-[5-bromo-2-hydroxy-1-(pyrrolidin-1-ylmethyl)indol-3-yl]imino-4-(dimethylamino)benzamide

InChI

InChI=1S/C22H24BrN5O2/c1-26(2)17-8-5-15(6-9-17)21(29)25-24-20-18-13-16(23)7-10-19(18)28(22(20)30)14-27-11-3-4-12-27/h5-10,13,30H,3-4,11-12,14H2,1-2H3

InChI Key

CZHQSJQCTNYSSJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N=NC2=C(N(C3=C2C=C(C=C3)Br)CN4CCCC4)O

Origin of Product

United States

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